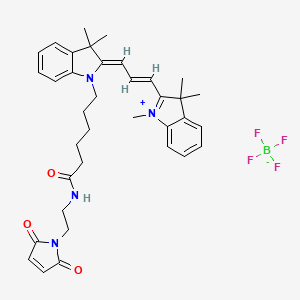

Cyanine3 maleimide tetrafluoroborate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire |

C36H43BF4N4O3 |

|---|---|

Poids moléculaire |

666.6 g/mol |

Nom IUPAC |

6-[(2Z)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]-N-[2-(2,5-dioxopyrrol-1-yl)ethyl]hexanamide tetrafluoroborate |

InChI |

InChI=1S/C36H42N4O3.BF4/c1-35(2)26-14-8-10-16-28(26)38(5)30(35)18-13-19-31-36(3,4)27-15-9-11-17-29(27)39(31)24-12-6-7-20-32(41)37-23-25-40-33(42)21-22-34(40)43;2-1(3,4)5/h8-11,13-19,21-22H,6-7,12,20,23-25H2,1-5H3;/q;-1/p+1 |

Clé InChI |

GLXKJGKQJDAIOD-UHFFFAOYSA-O |

SMILES isomérique |

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |

SMILES canonique |

[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCN5C(=O)C=CC5=O)(C)C)C)C |

Origine du produit |

United States |

Foundational & Exploratory

What is the mechanism of Cyanine3 maleimide thiol reaction?

An In-depth Technical Guide to the Cyanine3 Maleimide (B117702) Thiol Reaction

For researchers, scientists, and drug development professionals, the conjugation of fluorescent dyes to biomolecules is a cornerstone technique. The reaction between a maleimide functional group and a thiol (sulfhydryl) group is one of the most prevalent and reliable methods for site-specific labeling of proteins, peptides, and oligonucleotides. This guide provides a detailed examination of the mechanism, kinetics, and experimental considerations for the reaction between Cyanine3 (Cy3) maleimide and thiolated molecules.

The Core Mechanism: Michael Addition

The fundamental reaction governing the conjugation of Cyanine3 maleimide to a thiol-containing molecule is a Michael addition.[1][2] In this reaction, the thiol group acts as a nucleophile, attacking one of the carbon atoms in the electron-deficient alkene double bond of the maleimide ring.[1]

The reaction proceeds in two key steps:

-

Thiolate Anion Formation : The reaction is significantly accelerated by the deprotonation of the thiol (R-SH) to its more nucleophilic thiolate form (R-S⁻). This equilibrium is highly pH-dependent.[3][4]

-

Nucleophilic Attack : The thiolate anion attacks the double bond of the maleimide ring. This leads to the formation of a stable, covalent thioether bond, resulting in a thiosuccinimide conjugate.[1][4]

This "click chemistry" reaction is highly efficient and proceeds rapidly under mild, physiological conditions without the need for a catalyst in polar solvents.[2][4]

Reaction Kinetics and Influencing Factors

The efficiency and specificity of the conjugation are governed by several critical parameters. Controlling these factors is essential for achieving optimal and reproducible results.

| Parameter | Optimal Range/Condition | Effect on Reaction |

| pH | 6.5 - 7.5 | The reaction rate is highly pH-dependent. Below pH 6.5, the thiol is mostly protonated, slowing the reaction. Above pH 7.5, side reactions with amines (e.g., lysine) become competitive, reducing specificity.[4][5] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5] |

| Stoichiometry | 10-20 fold molar excess of maleimide | A molar excess of the Cyanine3 maleimide reagent ensures the reaction proceeds to completion.[5][6] However, for sterically hindered sites or larger molecules, this ratio may need optimization.[5] |

| Temperature | 4°C to Room Temperature (~25°C) | The reaction can proceed at 4°C (overnight) or at room temperature (1-2 hours) for completion.[6] Lower temperatures can be used to slow the reaction and minimize potential degradation of sensitive proteins. |

| Solvent | Polar aprotic solvents (DMSO, DMF) for stock; Aqueous buffers for reaction | Cyanine3 maleimide is typically dissolved in a dry, polar organic solvent like DMSO or DMF to create a stock solution.[7][8][9] The conjugation reaction itself is performed in aqueous buffers, as polar solvents help to form the reactive thiolate ion.[4] |

| Reducing Agents | TCEP or DTT | Disulfide bonds within proteins must be reduced to free thiols. TCEP is often preferred as it does not contain a thiol and does not need to be removed prior to conjugation. If DTT is used, it must be removed (e.g., via gel filtration) as it will compete for the maleimide.[5] |

Stability and Competing Side Reactions

While the thiol-maleimide reaction is robust, several side reactions can occur, impacting the homogeneity and stability of the final conjugate. Understanding these pathways is critical for troubleshooting and ensuring the long-term integrity of the labeled molecule.

A. Hydrolysis of the Maleimide Reagent In aqueous solutions, the maleimide ring is susceptible to hydrolysis, which opens the ring to form an unreactive maleamic acid.[4] This reaction is accelerated at higher pH values. Therefore, it is crucial to prepare maleimide stock solutions in anhydrous solvents and to avoid prolonged storage of the reagent in aqueous buffers before the conjugation reaction.[4]

B. Reversibility and Stabilization via Hydrolysis The initially formed thiosuccinimide bond is not completely stable and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione (B108866) in vivo.[4][10] This can lead to the transfer of the Cy3 label to other molecules, causing off-target effects.[4]

However, the thiosuccinimide ring itself can undergo hydrolysis. This subsequent ring-opening forms a stable succinamic acid thioether, which is no longer susceptible to the reverse reaction.[4][11] This hydrolysis is often desired post-conjugation to create a more stable final product. Some modern "self-hydrolysing" maleimides are designed to accelerate this process.[12]

C. Thiazine (B8601807) Rearrangement A significant and often overlooked side reaction occurs when the maleimide conjugates with a peptide or protein that has an unprotected N-terminal cysteine.[1][13] The N-terminal amine can perform a nucleophilic attack on a carbonyl of the succinimide (B58015) ring, leading to a "transcyclization" that forms a stable, six-membered thiazine ring product.[1][13] This rearrangement is more prominent at physiological or higher pH and can be minimized by performing the conjugation at a more acidic pH (e.g., 5.0) or by acetylating the N-terminal amine.[5][13]

Experimental Protocols

The following section outlines a generalized protocol for the labeling of a protein with Cyanine3 maleimide. Optimization may be required for specific applications.

A. Key Experimental Workflow

B. Detailed Methodologies

1. Preparation of Thiolated Protein:

-

Dissolve the protein to a concentration of 2-10 mg/mL in a suitable, degassed buffer (e.g., Phosphate Buffered Saline (PBS), HEPES) at pH 7.0-7.5.[7][8][14] Buffers should be free of thiols.

-

If the protein contains disulfide bonds that need to be labeled, they must first be reduced. Add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.[6]

-

If using DTT, it must be removed after reduction and prior to adding the maleimide reagent. This is typically done using a desalting column (e.g., Sephadex G-25) or dialysis.[7]

2. Preparation of Cyanine3 Maleimide Stock Solution:

-

Allow the vial of lyophilized Cyanine3 maleimide to equilibrate to room temperature before opening to prevent moisture condensation.

-

Add a small volume of anhydrous, high-quality DMSO or DMF to create a concentrated stock solution, typically 10 mM.[6][7][14] Vortex briefly to ensure the dye is fully dissolved. This stock solution should be used promptly or stored desiccated at -20°C, protected from light.[7][15]

3. The Conjugation Reaction:

-

While gently stirring or vortexing the protein solution, add the Cyanine3 maleimide stock solution dropwise to achieve a final molar ratio of 10-20 moles of dye per mole of protein.[6][7]

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C, protected from light.[6]

4. Purification of the Conjugate:

-

Separate the labeled protein from unreacted, free dye. The most common method is size-exclusion chromatography using a desalting column (e.g., Sephadex G-25).[7] The labeled protein will elute first, followed by the smaller, unreacted dye molecules.

-

Dialysis against the buffer of choice is another effective method.

5. Characterization: Degree of Labeling (DOL)

-

The DOL (or dye-to-protein ratio) is a critical quality attribute. It can be determined using UV-Vis spectrophotometry.

-

Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and at the absorbance maximum for Cyanine3, which is ~555 nm (A₅₅₅).[7]

-

The DOL is calculated using the Beer-Lambert law:

-

Protein Concentration (M) = [A₂₈₀ - (A₅₅₅ × CF)] / ε_protein

-

Dye Concentration (M) = A₅₅₅ / ε_dye

-

DOL = Dye Concentration / Protein Concentration

-

| Parameter | Value |

| Cy3 Absorbance Max (λ_max) | ~555 nm[7] |

| Cy3 Emission Max | ~570 nm[16] |

| Cy3 Extinction Coefficient (ε_dye) | ~150,000 cm⁻¹M⁻¹[17] |

| Correction Factor (CF) | ~0.08 (This corrects for the dye's absorbance at 280 nm; refer to the manufacturer's data sheet for the specific value) |

| ε_protein | Molar extinction coefficient of the specific protein at 280 nm (e.g., ~210,000 cm⁻¹M⁻¹ for IgG) |

An optimal DOL for antibodies is typically between 2 and 10.[7] Over-labeling can lead to fluorescence quenching and may compromise the protein's biological activity.[7][17]

References

- 1. bachem.com [bachem.com]

- 2. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 3. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. interchim.fr [interchim.fr]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. apexbt.com [apexbt.com]

- 10. Kinetics study of degradation of maleimide-thiol conjugates in reducing environments [udspace.udel.edu]

- 11. Catalysis of imido-group hydrolysis in a maleimide conjugate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 13. pharmiweb.com [pharmiweb.com]

- 14. biotium.com [biotium.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. Cyanine3 maleimide | AxisPharm [axispharm.com]

- 17. vectorlabs.com [vectorlabs.com]

An In-depth Technical Guide to Cyanine3 Maleimide Tetrafluoroborate for Researchers and Drug Development Professionals

Introduction to Cyanine3 Maleimide (B117702) Tetrafluoroborate (B81430)

Cyanine3 (Cy3) maleimide tetrafluoroborate is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family of dyes.[1] It is a synthetic compound specifically engineered for the targeted labeling of biomolecules.[1] The maleimide functional group provides high reactivity and specificity towards sulfhydryl (thiol) groups, which are present in the cysteine residues of proteins and can be introduced into other molecules like oligonucleotides.[1][2] This selective reactivity makes it an invaluable tool for a wide range of applications in molecular biology, biochemistry, and drug development, including immunofluorescence, fluorescence microscopy, flow cytometry, and Förster Resonance Energy Transfer (FRET)-based assays.[1] The tetrafluoroborate salt form of Cyanine3 maleimide enhances its stability and solubility in organic solvents, facilitating its use in various labeling protocols.[1]

Core Chemical and Physical Properties

The robust performance of Cyanine3 maleimide tetrafluoroborate in various applications is a direct result of its distinct chemical and physical properties. These properties are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₆H₄₃BF₄N₄O₃ | [1] |

| Molecular Weight | 666.56 g/mol | [1] |

| Appearance | Red powder | [1] |

| Maximum Excitation (λex) | 555 nm | [1] |

| Maximum Emission (λem) | 570 nm | [1] |

| Molar Extinction Coefficient (ε) | 150,000 L·mol⁻¹·cm⁻¹ | [1][2] |

| Fluorescence Quantum Yield (Φ) | 0.31 | [1] |

| Solubility | Well soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. | [1] |

| Storage Conditions | Store at -20°C in the dark, desiccated. | [1][2] |

Reactivity and Bioconjugation Chemistry

The core of Cyanine3 maleimide's utility lies in the specific and efficient reaction between its maleimide group and a thiol group (present on a cysteine residue or other thiolated molecule). This reaction, a Michael addition, forms a stable thioether bond, covalently attaching the fluorescent Cy3 dye to the target molecule.[1] The reaction is highly selective for thiols over other functional groups, such as amines, under neutral pH conditions (pH 6.5-7.5).

For successful bioconjugation, it is crucial to ensure that the thiol groups on the target molecule are in a reduced state. Disulfide bonds within proteins must be cleaved using a reducing agent like dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP) prior to labeling. TCEP is often preferred as it does not need to be removed before the labeling reaction.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Labeling of Proteins with Cyanine3 Maleimide

This protocol outlines the steps for covalently labeling a protein with Cyanine3 maleimide.

Materials:

-

Protein of interest (in a buffer at pH 6.5-7.5, e.g., PBS)

-

This compound

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO)

-

Reducing agent (e.g., TCEP or DTT)

-

Purification column (e.g., Sephadex G-25)

-

Reaction buffer (e.g., 100 mM MES, pH 6.0)

Procedure:

-

Protein Preparation:

-

Dissolve the protein in the reaction buffer at a concentration of 2-10 mg/mL.

-

If the protein contains disulfide bonds that need to be labeled, add a 10-fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed by dialysis or a desalting column before adding the dye.

-

-

Dye Preparation:

-

Allow the vial of Cyanine3 maleimide to warm to room temperature.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO.

-

-

Labeling Reaction:

-

Add the Cyanine3 maleimide stock solution to the protein solution. A molar ratio of 10-20 moles of dye to 1 mole of protein is a common starting point.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification:

-

Remove the unreacted dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable buffer (e.g., PBS).

-

Collect the fractions containing the labeled protein, which will be the first colored band to elute.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for Cy3).

-

Calculate the DOL using the following formula: DOL = (A₅₅₅ × ε_protein) / [(A₂₈₀ - (A₅₅₅ × CF₂₈₀)) × ε_dye] Where:

-

A₅₅₅ and A₂₈₀ are the absorbances at 555 nm and 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of Cy3 at 555 nm (150,000 L·mol⁻¹·cm⁻¹).

-

CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically around 0.05 for Cy3).

-

-

Protocol 2: Immunofluorescence Staining of Cells

This protocol describes the use of a Cy3-labeled antibody for immunofluorescence imaging of a specific antigen in cultured cells.

Materials:

-

Cy3-labeled antibody

-

Cells grown on coverslips

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Nuclear counterstain (e.g., DAPI)

-

Mounting medium

Procedure:

-

Cell Preparation:

-

Wash the cells on coverslips twice with PBS.

-

Fix the cells with fixation buffer for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature (if targeting an intracellular antigen).

-

Wash the cells three times with PBS.

-

-

Staining:

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 30 minutes at room temperature.

-

Dilute the Cy3-labeled antibody to the desired concentration in blocking buffer.

-

Incubate the cells with the diluted antibody for 1 hour at room temperature in a humidified chamber, protected from light.

-

Wash the cells three times with PBS.

-

-

Counterstaining and Mounting:

-

Incubate the cells with a nuclear counterstain like DAPI for 5 minutes.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope with appropriate filters for Cy3 (Excitation: ~550 nm, Emission: ~570 nm) and the counterstain.

-

Protocol 3: Flow Cytometry Analysis

This protocol provides a general workflow for analyzing cells stained with a Cy3-conjugated antibody using flow cytometry.

Materials:

-

Cy3-conjugated antibody

-

Cell suspension

-

Flow cytometry staining buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

-

Fixation/Permeabilization buffers (if required)

Procedure:

-

Cell Preparation:

-

Harvest cells and prepare a single-cell suspension.

-

Adjust the cell concentration to 1 x 10⁶ cells/mL in cold flow cytometry staining buffer.

-

-

Staining:

-

Aliquot 100 µL of the cell suspension into flow cytometry tubes.

-

Add the Cy3-conjugated antibody at the predetermined optimal concentration.

-

Incubate for 30 minutes at 4°C in the dark.

-

-

Washing:

-

Wash the cells by adding 2 mL of cold flow cytometry staining buffer and centrifuging at 300 x g for 5 minutes.

-

Discard the supernatant and repeat the wash step.

-

-

Analysis:

-

Resuspend the cells in 500 µL of flow cytometry staining buffer.

-

Analyze the samples on a flow cytometer equipped with a laser and filter set appropriate for Cy3 excitation and emission.

-

Case Study: Visualizing DNA Repair Dynamics with Single-Molecule FRET

Cyanine3 maleimide is extensively used in single-molecule FRET (smFRET) studies to investigate the conformational dynamics of biomolecules and their interactions. A prominent application is in the study of DNA repair pathways, where the binding and activity of repair proteins can induce conformational changes in the DNA substrate.

In a typical smFRET experiment to study DNA mismatch repair, a DNA molecule is labeled with a donor fluorophore (e.g., Cy3) and an acceptor fluorophore (e.g., Cy5) at specific positions. The binding of a DNA repair protein, such as MutS, can cause the DNA to bend, bringing the donor and acceptor dyes closer together and resulting in an increase in FRET efficiency. This change in FRET can be monitored in real-time to study the dynamics of protein-DNA interactions.

References

Cyanine3 Maleimide: A Comprehensive Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Cyanine3 (Cy3) maleimide (B117702), a widely used thiol-reactive fluorescent dye. Valued for its bright orange-red fluorescence and specific reactivity, Cy3 maleimide is an essential tool for labeling proteins, peptides, and other thiol-containing biomolecules in a variety of applications, from fluorescence microscopy to Förster Resonance Energy Transfer (FRET).

Core Photophysical and Chemical Properties

Cyanine3 is a synthetic fluorophore belonging to the cyanine (B1664457) dye family, recognized for its high molar extinction coefficient and good quantum yield, which contribute to its bright fluorescent signal.[1] The maleimide functional group enables highly selective covalent attachment to sulfhydryl (thiol) groups, such as those found in cysteine residues of proteins.[2][3] This reaction is most efficient at a neutral pH range of 6.5-7.5.[4]

Quantitative Data Summary

The spectral properties of Cyanine3 maleimide and its common derivatives are summarized below. These values can be influenced by the local environment and the conjugation partner.[1][5]

Table 1: Photophysical Properties of Cyanine3 Maleimide and Derivatives

| Property | Cyanine3 Maleimide | Sulfo-Cyanine3 Maleimide | Cyanine3B Maleimide |

| Excitation Maximum (λ_max) | 555 nm[6][7] | 548 nm[8] | 559 nm[9][10] |

| Emission Maximum (λ_max) | 570 nm[6][7] | 563 nm[8] | 571 nm[9][] |

| Molar Extinction Coefficient (ε) | 150,000 M⁻¹cm⁻¹[6][7] | 162,000 M⁻¹cm⁻¹[8] | ~130,000 M⁻¹cm⁻¹[10] |

| Fluorescence Quantum Yield (Φ) | 0.31[6][7][12] | 0.1[8] | 0.68[9] |

| Correction Factor (CF₂₆₀) | 0.04[6][7] | 0.03[8] | 0.08[10] |

| Correction Factor (CF₂₈₀) | 0.09[6][7] | 0.06[8] | N/A |

-

Sulfo-Cyanine3 Maleimide: A sulfonated, water-soluble version recommended for labeling sensitive proteins in purely aqueous conditions.[8][13]

-

Cyanine3B Maleimide: An improved variant with significantly higher fluorescence quantum yield and photostability.[9][]

Table 2: Physical and Chemical Properties of Cyanine3 Maleimide

| Property | Description |

| Appearance | Red powder[7] |

| Solubility | Well soluble in DMSO and DMF; very poorly soluble in water.[6][7] |

| Reactive Group | Maleimide |

| Target Functional Group | Thiol (Sulfhydryl, -SH)[12] |

| Storage Conditions | Store at -20°C in the dark, desiccated. Can be shipped at room temperature for up to 3 weeks.[6][7] |

Biomolecule Labeling: Reaction and Workflow

The core utility of Cyanine3 maleimide lies in its ability to selectively label biomolecules. The maleimide group reacts with a thiol group via a Michael addition reaction to form a stable thioether bond.

Caption: Thiol-Maleimide Conjugation Reaction.

The general workflow for labeling a protein with Cyanine3 maleimide involves preparing the biomolecule, reacting it with the dye, and purifying the resulting conjugate.

Caption: Experimental Workflow for Protein Labeling.

Experimental Protocols

Below are detailed methodologies for labeling proteins and other thiolated biomolecules with Cyanine3 maleimide.

Preparation of Protein and Dye

-

Protein Solution : Dissolve the protein or peptide containing free thiol groups in a degassed buffer at a pH of 7.0-7.5.[3][14] Suitable buffers include PBS, HEPES, or Tris, provided they do not contain thiol reagents. A protein concentration of 2-10 mg/mL is recommended for optimal labeling.[15]

-

Reduction of Disulfides (if necessary) : If the thiol groups are present as disulfide bonds (e.g., in cystine), they must first be reduced.

-

Add a 10- to 100-fold molar excess of a reducing agent like TCEP (tris-carboxyethylphosphine).[3][14] Incubate for 20-30 minutes at room temperature.[3][4] TCEP does not need to be removed before adding the maleimide dye.

-

Alternatively, DTT (dithiothreitol) can be used. However, excess DTT must be completely removed via dialysis or a desalting column before adding the dye, as it will compete for reaction with the maleimide.[15]

-

-

Dye Stock Solution : Prepare a stock solution of Cyanine3 maleimide at 1-10 mg/mL in an anhydrous organic solvent such as DMSO or DMF immediately before use.[4][14] Protect the solution from light.

Conjugation Reaction

-

Molar Ratio : Start with a 10- to 20-fold molar excess of Cyanine3 maleimide to the protein.[4][15] The optimal ratio may need to be determined empirically.

-

Reaction : While gently stirring, add the dye stock solution dropwise to the protein solution.[4]

-

Incubation : Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[4] Protect the reaction mixture from light to prevent photobleaching of the dye.

Purification of the Labeled Conjugate

-

Separation : After incubation, the unreacted dye must be separated from the labeled protein. This is commonly achieved using size-exclusion chromatography, such as a gel filtration column (e.g., PD-10) or FPLC.[3][14] Dialysis can also be used, particularly for water-soluble sulfo-cyanine dyes.[3][14]

-

Storage : Store the purified conjugate under conditions appropriate for the labeled protein, typically at 4°C or -20°C, protected from light.

Characterization (Optional but Recommended)

To determine the efficiency of the labeling reaction, calculate the Degree of Substitution (DOS), which is the average number of dye molecules per protein molecule.

-

Measure Absorbance : Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 555 nm (for Cy3).[15]

-

Calculate DOS : The DOS can be calculated using the following formula:

-

DOS = (A_max × ε_protein) / [(A₂₈₀ - A_max × CF₂₈₀) × ε_dye]

-

Where:

-

A_max is the absorbance at 555 nm.

-

A₂₈₀ is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of Cy3 (150,000 M⁻¹cm⁻¹).

-

CF₂₈₀ is the correction factor for Cy3 at 280 nm (0.09).[6]

-

For most antibodies, an optimal DOS is between 2 and 10.[15]

-

Application Spotlight: Förster Resonance Energy Transfer (FRET)

Cyanine3 is frequently used as a donor fluorophore in FRET-based experiments, often paired with an acceptor like Cyanine5 (Cy5). FRET is a mechanism describing energy transfer between two light-sensitive molecules. The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making it a sensitive tool for measuring molecular distances and interactions.[16][17]

Caption: Principle of a Cy3-Cy5 FRET Experiment.

References

- 1. benchchem.com [benchchem.com]

- 2. Cyanine3 maleimide | AxisPharm [axispharm.com]

- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 4. interchim.fr [interchim.fr]

- 5. Cyanine dyes in biophysical research: the photophysics of polymethine fluorescent dyes in biomolecular environments | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 6. lumiprobe.com [lumiprobe.com]

- 7. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]

- 8. Sulfo-Cyanine 3 maleimide (A270278) | Antibodies.com [antibodies.com]

- 9. Cy3B maleimide, 926905-86-4 | BroadPharm [broadpharm.com]

- 10. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Cy3 maleimide HCl salt, 1838643-41-6 | BroadPharm [broadpharm.com]

- 13. lumiprobe.com [lumiprobe.com]

- 14. lumiprobe.com [lumiprobe.com]

- 15. docs.aatbio.com [docs.aatbio.com]

- 16. A Practical Guide to Single Molecule FRET - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

A Technical Guide to the Photophysical Properties of Cyanine3 Maleimide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential photophysical properties of Cyanine3 (Cy3) maleimide (B117702), a widely used fluorescent probe in biological research and drug development. A thorough understanding of its extinction coefficient and fluorescence quantum yield is critical for quantitative applications such as fluorescence microscopy, flow cytometry, and bioconjugation assays. This document outlines the core photophysical data, detailed experimental protocols for their determination, and a typical workflow for protein labeling.

Core Photophysical and Chemical Properties

Cyanine3 maleimide is a thiol-reactive fluorescent dye belonging to the cyanine (B1664457) family. It is prized for its high molar extinction coefficient, making it a very bright label for biomolecules.[1] The maleimide functional group allows for specific and efficient covalent attachment to sulfhydryl groups (-SH), which are found in the cysteine residues of proteins and peptides, or can be incorporated into oligonucleotides.[2][3][4][5][6][7] For labeling sensitive proteins or for applications requiring purely aqueous conditions, a water-soluble version, Sulfo-Cyanine3 maleimide, is also available.[1][2][4][8]

Data Summary: Photophysical Properties of Cyanine Dyes

The following table summarizes the key quantitative data for Cyanine3 maleimide and related derivatives. These values are crucial for experimental design and data analysis.

| Property | Cyanine3 Maleimide | Sulfo-Cyanine3 Maleimide | Cy3B Maleimide |

| Excitation Maximum (λex) | 555 nm[2][3][7][9] | 548 nm[8] | 559 nm[10] |

| Emission Maximum (λem) | 569 - 570 nm[2][3][7][9] | 563 nm[8] | 571 nm[10] |

| Molar Extinction Coefficient (ε) | 150,000 M-1cm-1[2][3][7][9] | 162,000 M-1cm-1[8] | 121,000 M-1cm-1[10] |

| Fluorescence Quantum Yield (Φf) | 0.15 - 0.31[2][3][7][9] | 0.1[8] | 0.68[10] |

| Recommended Solvent | DMSO, DMF[2][3] | Water, DMSO, DMF[8] | DMSO |

| Reactivity | Thiol (Cysteine)[2][3] | Thiol (Cysteine)[8] | Thiol (Cysteine)[10] |

Note: Photophysical properties can be influenced by the local environment, including solvent, pH, and conjugation to a biomolecule.

Experimental Protocols

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined experimentally using the Beer-Lambert law.[11]

Methodology:

-

Preparation of Stock Solution: Accurately weigh a small amount of Cyanine3 maleimide powder. Dissolve it in a spectroscopic-grade solvent (e.g., DMSO) to create a concentrated stock solution of known concentration (e.g., 10 mM).[12]

-

Serial Dilutions: Prepare a series of dilutions from the stock solution in the desired final solvent (e.g., PBS, pH 7.4). The final concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer, typically between 0.1 and 1.0.

-

Absorbance Measurement:

-

Calculation:

-

According to the Beer-Lambert law: A = εcl

-

A is the absorbance at λmax.

-

ε is the molar extinction coefficient (in M-1cm-1).

-

c is the molar concentration of the dye (in M).

-

l is the path length of the cuvette (typically 1 cm).

-

-

Plot a graph of absorbance (A) versus concentration (c).

-

The slope of the resulting line will be equal to the molar extinction coefficient (ε) when the path length is 1 cm.

-

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φf) represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed.[14] The most common and reliable approach is the comparative method, which measures the fluorescence of the sample relative to a well-characterized standard with a known quantum yield.[14][15]

Methodology:

-

Selection of a Standard: Choose a reference standard with a known quantum yield and with absorption and emission spectra that are similar to Cyanine3 maleimide. Rhodamine 6G is a common standard in this spectral range.

-

Preparation of Solutions:

-

Prepare a series of dilute solutions of both the Cyanine3 maleimide sample and the reference standard in the same spectroscopic-grade solvent.

-

The concentrations must be adjusted so that the absorbance at the chosen excitation wavelength is low (ideally < 0.1 in a 1 cm cuvette) to minimize inner filter effects.[14]

-

-

Data Acquisition:

-

Absorbance Spectra: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Spectra: Using a fluorometer, record the fluorescence emission spectrum of each solution, ensuring identical instrument settings (e.g., excitation wavelength, slit widths) for both the sample and the standard.

-

-

Data Analysis and Calculation:

-

Integrate the area under the fluorescence emission curve for both the sample and the standard.

-

The quantum yield of the sample (ΦS) is calculated using the following equation: ΦS = ΦR × (IS / IR) × (AR / AS) × (nS2 / nR2)

-

Φ is the quantum yield.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Subscripts S and R refer to the sample and the reference standard, respectively.

-

-

If the same solvent is used for both sample and reference, the refractive index term (nS2 / nR2) cancels out.

-

To improve accuracy, plot integrated fluorescence intensity versus absorbance for the series of dilutions. The ratio of the slopes (Sample/Reference) can then be used in the calculation, replacing the (IS / AS) / (IR / AR) term.[15]

-

The workflow for this comparative method is illustrated below.

Caption: Workflow for determining relative fluorescence quantum yield.

Application: Protein Labeling with Cyanine3 Maleimide

Cyanine3 maleimide is extensively used to fluorescently label proteins for visualization and quantification. The maleimide group reacts specifically with free sulfhydryl groups on cysteine residues.[16]

General Protocol:

-

Protein Preparation:

-

Reduction of Disulfide Bonds (if necessary):

-

If the protein does not have accessible free thiols, existing disulfide bonds must be reduced.

-

Incubate the protein with a 10- to 100-fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature.[5][17] TCEP is often preferred as it does not need to be removed before adding the maleimide dye.[16] If DTT is used, it must be removed via dialysis or a desalting column prior to labeling.[13]

-

-

Dye Preparation: Dissolve the Cyanine3 maleimide powder in an organic solvent like DMSO or DMF to create a 10 mM stock solution.[13][16]

-

Conjugation Reaction:

-

Purification:

-

Characterization (Degree of Labeling):

-

Determine the concentrations of both the protein and the dye in the purified conjugate solution by measuring the absorbance at 280 nm (for the protein) and ~555 nm (for the Cy3 dye).

-

A correction factor is needed to account for the dye's absorbance at 280 nm.[18] The degree of substitution (DOS), or the average number of dye molecules per protein, can then be calculated.

-

The following diagram illustrates the key steps in this bioconjugation process.

Caption: Key steps for covalent labeling of proteins with Cy3 maleimide.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]

- 3. Cy3 maleimide HCl salt, 1838643-41-6 | BroadPharm [broadpharm.com]

- 4. Cyanine3 maleimide | AxisPharm [axispharm.com]

- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 6. lumiprobe.com [lumiprobe.com]

- 7. apexbt.com [apexbt.com]

- 8. Sulfo-Cyanine 3 maleimide (A270278) | Antibodies.com [antibodies.com]

- 9. Cyanine 3 maleimide [equivalent to Cy3® maleimide] | AAT Bioquest [aatbio.com]

- 10. Cy3B maleimide, 926905-86-4 | BroadPharm [broadpharm.com]

- 11. How to Measure the Extinction Coefficient of a Fluorescent Protein | MtoZ Biolabs [mtoz-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. chem.uci.edu [chem.uci.edu]

- 15. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 16. interchim.fr [interchim.fr]

- 17. lumiprobe.com [lumiprobe.com]

- 18. info.gbiosciences.com [info.gbiosciences.com]

The Solubility of Cyanine3 Maleimide: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the solubility characteristics and handling of Cyanine3 maleimide (B117702) in DMSO and water.

Cyanine3 (Cy3) maleimide is a widely utilized fluorescent dye essential for labeling proteins, peptides, and other biomolecules containing thiol groups. Its application in various biochemical and diagnostic assays hinges on its proper dissolution and handling. This technical guide provides a comprehensive overview of the solubility of Cyanine3 maleimide in dimethyl sulfoxide (B87167) (DMSO) and water, complete with quantitative data, detailed experimental protocols, and a visual workflow to ensure optimal performance in your research endeavors.

Quantitative Solubility Data

The solubility of Cyanine3 maleimide is significantly different in DMSO compared to water, a critical consideration for stock solution preparation and subsequent labeling reactions. The non-sulfonated form of Cyanine3 maleimide exhibits high solubility in organic solvents like DMSO and very limited solubility in aqueous solutions. For applications requiring higher aqueous solubility, a sulfonated version of the dye is available.

| Solvent | Solubility (Non-sulfonated Cyanine3 Maleimide) | Molar Concentration (Approximate) | Notes |

| DMSO | ≥16.53 mg/mL[1] to 330 g/L[2][3] | ~0.50 M[2][3] | DMSO is the recommended solvent for preparing high-concentration stock solutions. |

| Water | 420 mg/L (very poorly soluble)[2][3] | ~0.57 mM[2][3] | Gentle warming and sonication may slightly improve solubility (≥3.32 mg/mL)[1]. However, aggregation in aqueous solutions can be a concern[4]. |

| Water (Sulfo-Cyanine3 maleimide) | 30 g/L[5][6] | ~0.39 M[5][6] | The sulfonated form offers significantly enhanced water solubility, making it ideal for labeling sensitive proteins in purely aqueous conditions[5][7][8]. |

Experimental Protocol: Dissolving Cyanine3 Maleimide

This protocol outlines the standard procedure for preparing a Cyanine3 maleimide stock solution in DMSO and its subsequent dilution for labeling reactions in an aqueous buffer.

Materials:

-

Cyanine3 maleimide (lyophilized powder)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (e.g., 100 mM MES buffer, pH ~6.0-7.5)[9][10]

-

Vortex mixer

-

Pipettes and sterile, light-protected microcentrifuge tubes

Procedure:

-

Equilibration: Allow the vial of lyophilized Cyanine3 maleimide to reach room temperature before opening to prevent moisture condensation.

-

Stock Solution Preparation (in DMSO):

-

Add the appropriate volume of anhydrous DMSO to the vial of Cyanine3 maleimide to achieve the desired stock solution concentration (e.g., 10 mg/mL or 10 mM)[9][11].

-

Vortex the solution thoroughly until all the dye is completely dissolved. The solution should be clear and free of particulates.

-

Note: This stock solution should be prepared fresh for optimal reactivity. If storage is necessary, it can be stored at -20°C for up to a few weeks, protected from light and moisture[9]. Avoid repeated freeze-thaw cycles.

-

-

Use in Aqueous Labeling Reactions:

-

For labeling biomolecules, the DMSO stock solution of Cyanine3 maleimide is added to the protein or peptide solution in an appropriate aqueous buffer[1][8].

-

The final concentration of DMSO in the reaction mixture should be kept low (typically less than 10%) to avoid denaturation of the target biomolecule[8].

-

The maleimide group of the dye will react with free thiol groups on the target molecule within a pH range of 6.5-7.5[10].

-

Dissolution and Labeling Workflow

The following diagram illustrates the general workflow for dissolving Cyanine3 maleimide and using it in a typical labeling experiment.

Caption: Workflow for preparing and using Cyanine3 maleimide.

Factors Influencing Solubility and Reactivity

-

Sulfonation: As highlighted in the data table, sulfonated cyanine (B1664457) dyes exhibit significantly higher water solubility due to the presence of sulfonate groups[7][8]. This makes them a better choice for labeling sensitive proteins that may be adversely affected by organic co-solvents.

-

pH: The maleimide group's reactivity with thiols is pH-dependent, with optimal reaction conditions typically between pH 6.5 and 7.5[10].

-

Aggregation: Non-sulfonated cyanine dyes have a tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching and inaccurate experimental results[4]. The use of a small amount of organic co-solvent like DMSO helps to mitigate this issue.

-

Purity of Solvents: For preparing the stock solution, it is crucial to use anhydrous DMSO, as the maleimide group can be sensitive to hydrolysis in the presence of water, which would reduce its reactivity towards thiols.

By understanding the solubility characteristics and following the recommended protocols, researchers can effectively utilize Cyanine3 maleimide for robust and reproducible fluorescent labeling in their experiments.

References

- 1. apexbt.com [apexbt.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Cyanine 3 maleimide (A270145) | Antibodies.com [antibodies.com]

- 4. scispace.com [scispace.com]

- 5. lumiprobe.com [lumiprobe.com]

- 6. Sulfo-Cyanine 3 maleimide (A270278) | Antibodies.com [antibodies.com]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. docs.aatbio.com [docs.aatbio.com]

- 10. interchim.fr [interchim.fr]

- 11. docs.aatbio.com [docs.aatbio.com]

Storage and stability of Cyanine3 maleimide stock solutions

An In-depth Technical Guide to the Storage and Stability of Cyanine3 Maleimide (B117702) Stock Solutions

Introduction

Cyanine3 (Cy3) maleimide is a thiol-reactive fluorescent dye widely used for covalently labeling cysteine residues in proteins, peptides, and other sulfhydryl-containing biomolecules.[1][2][3][4] The stability of the maleimide functional group is critical for successful conjugation, as it is susceptible to hydrolysis, which renders the dye inactive for its intended reaction. This guide provides a comprehensive overview of the best practices for preparing, storing, and handling Cyanine3 maleimide stock solutions to ensure their reactivity and maximize experimental success.

Storage and Stability of Stock Solutions

The long-term stability of Cyanine3 maleimide is dependent on both storage conditions and the solvent used. As a solid, the lyophilized powder is stable for extended periods when stored correctly.[5] However, once reconstituted into a stock solution, its stability is significantly reduced. The primary degradation pathway is the hydrolysis of the maleimide ring to a non-reactive maleamic acid, a reaction accelerated by the presence of water.

Recommended Storage Conditions

To preserve the reactivity of the maleimide group, stock solutions should be prepared in an anhydrous organic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[3][4][5][6] It is crucial to use a fresh, high-quality anhydrous grade of the solvent, as hygroscopic solvents like DMSO can absorb atmospheric moisture, which will degrade the dye over time.[7]

Once prepared, the stock solution should be divided into single-use aliquots to avoid repeated freeze-thaw cycles, which can introduce moisture and degrade the compound.[6] These aliquots must be stored protected from light and moisture.[1][7]

Quantitative Stability Data

The following table summarizes the recommended storage durations for Cyanine3 maleimide stock solutions under different conditions, as compiled from manufacturer datasheets and protocols.

| Storage Temperature | Solvent | Recommended Stability Period | Source(s) |

| -20°C | Anhydrous DMSO | Up to 1 month | [7][8] |

| -80°C | Anhydrous DMSO | Up to 6 months | [7] |

| -20°C | Anhydrous DMSO | Up to 4 weeks; extended storage may reduce dye activity | [6] |

| -20°C | Lyophilized Powder | 12 to 24 months from receipt, desiccated and in the dark | [1][2][9] |

Degradation Pathway: Maleimide Hydrolysis

The maleimide group's reactivity with thiols is dependent on the integrity of its five-membered ring. In aqueous environments or non-anhydrous solvents, this ring is susceptible to nucleophilic attack by water, leading to hydrolysis. This process opens the ring to form a maleamic acid derivative, which is unreactive towards sulfhydryl groups, thereby inactivating the dye for conjugation.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. omichem.com [omichem.com]

- 4. Cyanine3 maleimide | AxisPharm [axispharm.com]

- 5. interchim.fr [interchim.fr]

- 6. docs.aatbio.com [docs.aatbio.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biotium.com [biotium.com]

- 9. lumiprobe.com [lumiprobe.com]

A Technical Guide to Cyanine3 Maleimide: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Cyanine3 (Cy3) maleimide (B117702), a widely used thiol-reactive fluorescent dye. This document details its physicochemical properties, outlines a standard protocol for protein labeling, and presents an experimental workflow for its application in single-molecule Förster Resonance Energy Transfer (smFRET) studies.

Core Properties of Cyanine3 Maleimide and its Variants

Cyanine3 maleimide is a bright, orange-fluorescent dye valued for its ability to selectively react with sulfhydryl groups, primarily on cysteine residues within proteins and peptides. This specificity allows for precise labeling of biomolecules for a variety of applications in biological imaging and research. Several forms of Cyanine3 maleimide are commercially available, each with distinct properties tailored for specific experimental needs.

| Property | Cyanine3 Maleimide | sulfo-Cyanine3 Maleimide | Cyanine3 Maleimide HCl Salt |

| Molecular Weight | 666.56 g/mol [1][2][3] | 776.96 g/mol [4] | 615.2 g/mol [5] |

| Chemical Formula | C₃₆H₄₃N₄O₃BF₄[1][2] | C₃₆H₄₁KN₄O₉S₂[4] | C₃₆H₄₃ClN₄O₃[5] |

| Solubility | Soluble in DMSO and DMF; poorly soluble in water.[2][3] | Water-soluble.[4] | Soluble in DMSO and DMF.[5] |

| Primary Use | General protein and peptide labeling.[1] | Labeling of sensitive proteins, such as antibodies, in aqueous conditions.[4] | General protein and peptide labeling.[5] |

| Excitation Maximum | ~555 nm[2] | ~548 nm[4] | ~555 nm[5] |

| Emission Maximum | ~570 nm[2] | ~563 nm[4] | ~570 nm[5] |

Experimental Protocol: Labeling of Proteins with Cyanine3 Maleimide

This protocol provides a general procedure for the conjugation of Cyanine3 maleimide to proteins containing cysteine residues. Optimization may be required for specific proteins and applications.

Materials:

-

Cyanine3 maleimide

-

Protein of interest (in a thiol-free buffer, e.g., PBS, HEPES, Tris at pH 7.0-7.5)

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

-

Reducing agent (e.g., TCEP or DTT)

-

Reaction buffer (e.g., 100 mM MES, pH ~6.0)

-

Purification column (e.g., Sephadex G-25)

-

Phosphate-buffered saline (PBS), pH 7.2-7.4

Procedure:

-

Preparation of Protein Solution:

-

Dissolve the protein to be labeled in a degassed reaction buffer at a concentration of 2-10 mg/mL.

-

If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature. If DTT is used, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.

-

-

Preparation of Cyanine3 Maleimide Stock Solution:

-

Allow the vial of Cyanine3 maleimide to equilibrate to room temperature.

-

Add anhydrous DMSO or DMF to the vial to create a 10 mM stock solution.

-

Vortex thoroughly to ensure the dye is completely dissolved. This solution should be used promptly.

-

-

Conjugation Reaction:

-

While gently stirring or vortexing the protein solution, add the Cyanine3 maleimide stock solution. A starting molar ratio of 10-20 moles of dye per mole of protein is recommended.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.

-

-

Purification of the Labeled Protein:

-

Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions.

-

Load the reaction mixture onto the column.

-

Elute the labeled protein using PBS (pH 7.2-7.4).

-

Collect the fractions containing the brightly colored, labeled protein. The faster-eluting fraction will be the labeled protein, while the slower-eluting fraction contains the unconjugated dye.

-

-

Determination of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate at 280 nm (for the protein) and at ~555 nm (for Cy3).

-

Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The molar extinction coefficient for Cy3 is approximately 150,000 M⁻¹cm⁻¹.

-

The DOL is the molar ratio of the dye to the protein. An optimal DOL for many applications is between 2 and 10.

-

Application Workflow: Single-Molecule FRET (smFRET)

Cyanine3 is frequently used as a donor fluorophore in FRET experiments to study molecular interactions and conformational changes in biomolecules. The following workflow illustrates the key steps in an smFRET experiment using a Cy3-labeled protein.

Caption: Workflow for a single-molecule FRET experiment.

References

The Photophysical Landscape of Cyanine3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Cyanine3 (Cy3) is a synthetic fluorescent dye belonging to the polymethine cyanine (B1664457) family, renowned for its utility in a wide array of biological and biomedical research applications.[1] Its bright fluorescence in the yellow-green region of the visible spectrum, coupled with its environmental sensitivity, makes it an invaluable tool for elucidating molecular interactions and dynamics.[1][2] This technical guide provides a comprehensive overview of the core photophysical properties of Cy3, detailed experimental protocols for their characterization, and visualizations of common experimental workflows.

Core Photophysical Properties of Cyanine3

The photophysical characteristics of Cy3 are fundamental to its application in fluorescence-based techniques. These properties, including its absorption and emission spectra, molar extinction coefficient, quantum yield, and fluorescence lifetime, are summarized below. It is important to note that these values can be influenced by the local environment, such as solvent polarity, viscosity, and conjugation to biomolecules.[3][4]

Quantitative Photophysical Data

| Property | Value | Conditions | References |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | In PBS | [5][6] |

| Absorption Maximum (λ_abs) | ~550 - 555 nm | Aqueous buffer | [1][2][6][7][8] |

| Emission Maximum (λ_em) | ~570 - 572 nm | Aqueous buffer | [1][2][6][7] |

| Quantum Yield (Φ_F) | 0.09 - 0.31 | Varies with conjugation and environment | [3][6][9][10] |

| Fluorescence Lifetime (τ_F) | 180 ps (free dye) to 2.0 ns (conjugated to ssDNA) | Varies significantly with environment and conjugation | [3] |

Note: The quantum yield and fluorescence lifetime of Cy3 are particularly sensitive to its molecular environment. For instance, the quantum yield is significantly lower for the free dye in solution compared to when it is covalently attached to a biomolecule, a phenomenon attributed to the suppression of non-radiative decay pathways like trans-cis isomerization.[3][11]

Experimental Protocols

Accurate characterization of the photophysical properties of Cy3 is crucial for quantitative fluorescence experiments. The following sections provide detailed methodologies for key measurements.

Measurement of Molar Extinction Coefficient

The molar extinction coefficient is determined using the Beer-Lambert law, which relates absorbance to concentration.[12][13]

Protocol:

-

Preparation of a Stock Solution: Accurately weigh a small amount of Cy3 dye and dissolve it in a known volume of a suitable solvent (e.g., DMSO or DMF) to prepare a concentrated stock solution.

-

Preparation of a Dilution Series: Prepare a series of dilutions of the stock solution in the desired experimental buffer (e.g., PBS).

-

Absorbance Measurement: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the absorption maximum of Cy3 (~550 nm).[12] Use the experimental buffer as a blank.

-

Data Analysis: Plot the absorbance at λ_max versus the concentration of Cy3. The molar extinction coefficient (ε) is calculated from the slope of the resulting linear fit, according to the equation A = εcl, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).[13][14]

Measurement of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield can be determined relative to a well-characterized fluorescence standard.[15][16]

Protocol:

-

Selection of a Standard: Choose a fluorescent standard with a known quantum yield and spectral properties that overlap with Cy3. Quinine sulfate (B86663) in 0.1 M H₂SO₄ (Φ_F = 0.54) or Rhodamine 6G in ethanol (B145695) (Φ_F = 0.95) are common choices, though care must be taken to match the excitation wavelength.

-

Preparation of Solutions: Prepare a series of dilute solutions of both the Cy3 sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Absorbance and Fluorescence Measurements:

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the chosen excitation wavelength.

-

Using a spectrofluorometer, record the fluorescence emission spectra of all solutions, ensuring identical excitation wavelength, slit widths, and other instrument settings for both the sample and the standard.[15]

-

-

Data Analysis:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the Cy3 sample and the standard.

-

The quantum yield of the Cy3 sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)

Fluorescence lifetime is typically measured using time-domain methods like TCSPC.[17][18][19]

Protocol:

-

Instrument Setup: A TCSPC system consists of a pulsed light source (e.g., a picosecond diode laser) for excitation, a sensitive detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.[19]

-

Sample Preparation: Prepare a dilute solution of the Cy3 sample to ensure that the photon count rate is a small fraction (typically <5%) of the laser repetition rate to avoid pile-up effects.

-

Data Acquisition:

-

Excite the sample with the pulsed laser at a wavelength near the absorption maximum of Cy3.

-

Collect the emitted photons and record their arrival times relative to the excitation pulse.

-

Accumulate a histogram of photon arrival times, which represents the fluorescence decay curve.

-

-

Data Analysis: The fluorescence decay data is typically fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s). The instrument response function (IRF) of the system, measured using a scattering solution, must be deconvolved from the measured decay to obtain the true fluorescence lifetime.[17]

Mandatory Visualizations

Förster Resonance Energy Transfer (FRET) Workflow

FRET is a powerful technique for measuring molecular distances and interactions. Cy3 is often used as an acceptor for a donor fluorophore like FITC or as a donor for a red-shifted acceptor like Cy5.[20] The efficiency of energy transfer is exquisitely sensitive to the distance between the donor and acceptor molecules.

Caption: A diagram illustrating the principle of Förster Resonance Energy Transfer (FRET).

Protein Labeling with Cy3-NHS Ester

Cy3 is commonly conjugated to biomolecules, such as proteins and nucleic acids, through reactive functional groups.[1][21] Cy3-NHS ester is a popular derivative that reacts with primary amines on proteins to form a stable covalent bond.[21][22]

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Cyanine - Wikipedia [en.wikipedia.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Extinction Coefficient [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 6. benchchem.com [benchchem.com]

- 7. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 8. Spectrum [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 9. Fluorescence spectral properties of cyanine dye-labeled DNA oligomers on surfaces coated with silver particles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantum Yield [Cy3 (Cyanine-3)] | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. How to Determine the Extinction Coefficient | MtoZ Biolabs [mtoz-biolabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. chem.uci.edu [chem.uci.edu]

- 17. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Fluorescence Lifetime Measurement [sigmaaldrich.com]

- 19. horiba.com [horiba.com]

- 20. What organic dyes are commonly used as fluorescent probes in FRET? | AAT Bioquest [aatbio.com]

- 21. assaygenie.com [assaygenie.com]

- 22. docs.aatbio.com [docs.aatbio.com]

The pH Sensitivity of Cyanine3 Maleimide: A Technical Examination

For Immediate Release

This technical guide provides a comprehensive analysis of the pH sensitivity of Cyanine3 (Cy3) maleimide (B117702), a widely used fluorescent probe in biological research. This document is intended for researchers, scientists, and professionals in the field of drug development who utilize Cy3 maleimide for labeling and detection of biomolecules. Herein, we dissect the pH-dependent characteristics of both the Cy3 fluorophore and the maleimide reactive group, presenting quantitative data, detailed experimental protocols, and visual workflows to ensure optimal experimental design and data interpretation.

Executive Summary

Cyanine3 (Cy3) maleimide's utility as a fluorescent label is governed by two key chemical entities: the Cy3 fluorophore, responsible for its spectral properties, and the maleimide group, which enables covalent attachment to sulfhydryl groups on biomolecules. A critical consideration for its application is the influence of pH on both components.

Our analysis confirms that the fluorescence of the Cy3 core is largely insensitive to pH within the typical biological range (pH 4-10).[1][2][3][][5][6][7] This stability makes it a robust reporter for a variety of experimental conditions.

In contrast, the reactivity of the maleimide functional group is highly pH-dependent . The optimal pH range for the specific and efficient reaction of maleimide with thiol groups is between 6.5 and 7.5 .[8][9][10] Deviations from this range can lead to undesirable side reactions and reduced labeling efficiency.

This guide will elaborate on these findings, providing the necessary data and protocols to navigate the nuances of using Cy3 maleimide in a pH-conscious manner.

pH Effects on Cyanine3 Fluorescence

The fluorescence quantum yield and spectral profile of the Cy3 dye are remarkably stable across a broad pH range. This intrinsic property is a significant advantage for quantitative studies where pH may fluctuate.

Quantitative Fluorescence Data

An experiment was conducted to measure the fluorescence intensity of Cy3 NHS ester (a proxy for the Cy3 core's fluorescence) across a range of pH values. The results demonstrate minimal variation in fluorescence.

| pH | Relative Fluorescence Intensity (%) |

| 3.5 | ~95 |

| 4.5 | ~95 |

| 6.2 | ~100 |

| 7.4 | ~100 |

| 8.3 | ~100 |

| Data adapted from an experiment on Cyanine3 NHS ester, which shows the fluorescence of the Cy3 core is independent of pH within a 5% margin of error.[2] |

This stability ensures that changes in fluorescence signal during an experiment can be confidently attributed to the biological phenomenon under investigation, rather than artifacts of pH fluctuation.

pH Dependence of Maleimide Reactivity

The maleimide group reacts with sulfhydryl groups (thiols), commonly found in cysteine residues of proteins, via a Michael addition reaction to form a stable thioether bond. The efficiency and specificity of this reaction are critically dependent on the pH of the reaction buffer.

Optimal pH for Thiol-Maleimide Conjugation

The ideal pH range for the thiol-maleimide reaction is 6.5 to 7.5 .[8][9][10] Within this window, the thiol group is sufficiently deprotonated to be nucleophilic, while minimizing competing side reactions.

Side Reactions at Non-Optimal pH

Alkaline Conditions (pH > 7.5):

-

Reaction with Amines: At pH values above 7.5, the maleimide group can start to react with primary amines, such as the side chain of lysine (B10760008) residues.[8][9] The rate of reaction with amines is approximately 1,000 times slower than with thiols at pH 7, but becomes more competitive as the pH increases.[9]

-

Hydrolysis: Maleimides are susceptible to hydrolysis, which increases with pH.[8][11] This ring-opening reaction forms a non-reactive maleamic acid, rendering the dye incapable of conjugation.[8]

Acidic Conditions (pH < 6.5):

-

The rate of the thiol-maleimide reaction decreases in acidic conditions as the thiol group becomes protonated and less nucleophilic.[8]

Quantitative Reactivity Data

The following table summarizes the pH-dependent reactivity of the maleimide group.

| pH Range | Primary Reaction | Competing Reactions | Efficiency |

| < 6.5 | Thiol-Maleimide Addition (slow) | - | Reduced |

| 6.5 - 7.5 | Thiol-Maleimide Addition (optimal) | - | High |

| > 7.5 | Thiol-Maleimide Addition | Reaction with primary amines, Hydrolysis of maleimide | Decreased specificity and efficiency |

| > 8.5 | Reaction with primary amines becomes more favored | Significant hydrolysis of maleimide | Low specificity and efficiency for thiols |

Experimental Protocols

To ensure successful and reproducible labeling of biomolecules with Cy3 maleimide, the following experimental protocols are recommended.

Protocol for Thiol-Maleimide Conjugation

This protocol provides a general guideline for labeling proteins with Cy3 maleimide.

Materials:

-

Protein with a free sulfhydryl group (2-10 mg/mL)

-

Cy3 maleimide

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Reaction Buffer: 100 mM MES, pH ~6.5[12] (or Phosphate Buffered Saline, PBS, pH 7.2-7.4)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 2-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to generate free thiols, treat with a reducing agent like DTT or TCEP and subsequently remove the reducing agent by dialysis or gel filtration.[12]

-

Prepare Dye Stock Solution: Immediately before use, dissolve Cy3 maleimide in anhydrous DMSO to a concentration of 10 mM.[12]

-

Conjugation Reaction: Add the Cy3 maleimide stock solution to the protein solution. A starting molar ratio of 10:1 (dye:protein) is recommended, but may require optimization.[12]

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

-

Purification: Remove unconjugated dye by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., PBS).

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and 555 nm (for Cy3).

Protocol for Investigating pH Effects on Maleimide Stability

This protocol can be used to assess the stability of the maleimide group at different pH values.

Materials:

-

Cy3 maleimide

-

A series of buffers with different pH values (e.g., pH 5, 7, 9)

-

Thiol-containing molecule for testing reactivity (e.g., N-acetylcysteine)

-

Spectrophotometer or HPLC

Procedure:

-

Incubate Dye at Different pHs: Prepare solutions of Cy3 maleimide in the different pH buffers and incubate for a set period (e.g., 1 hour) at room temperature.

-

Test Reactivity: After incubation, add a molar excess of the thiol-containing molecule to each solution.

-

Analyze Reaction: After a further incubation period, analyze the extent of the reaction. This can be done by measuring the absorbance spectrum to detect the formation of the thioether bond or by using HPLC to quantify the amount of unreacted Cy3 maleimide.

Visualizations

The following diagrams illustrate the key concepts discussed in this guide.

Caption: pH-dependent reactivity of the maleimide group.

Caption: General workflow for Cy3 maleimide conjugation.

Conclusion

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. vectorlabs.com [vectorlabs.com]

- 5. Cyanine3 NHS Ester | AAT Bioquest [aatbio.com]

- 6. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]

- 8. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 11. dspace.library.uu.nl [dspace.library.uu.nl]

- 12. docs.aatbio.com [docs.aatbio.com]

An In-depth Technical Guide to Labeling Sulfhydryl Groups with Cyanine3 Maleimide Tetrafluoroborate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Cyanine3 maleimide (B117702) tetrafluoroborate (B81430), a thiol-reactive fluorescent dye widely used for the specific labeling of sulfhydryl groups in proteins, peptides, and other biomolecules.[1][2] We will delve into its chemical properties, the underlying reaction mechanism, detailed experimental protocols for labeling, purification, and characterization of conjugates, and troubleshooting common issues.

Introduction to Cyanine3 Maleimide Tetrafluoroborate

Cyanine3 (Cy3) is a bright, orange-red fluorescent dye belonging to the cyanine (B1664457) family.[3][4] Its maleimide derivative, this compound, is a highly efficient reagent for covalently attaching the Cy3 fluorophore to molecules containing free sulfhydryl (-SH) groups, primarily found in cysteine residues of proteins and peptides.[1][2][5] This specificity allows for site-directed labeling, which is crucial in various applications, including fluorescence microscopy, immunofluorescence, flow cytometry, and Western blotting.[4] The tetrafluoroborate salt form enhances the dye's stability and solubility in organic solvents.[6]

Physicochemical and Spectral Properties

The performance of a fluorescent dye is dictated by its intrinsic properties. Cyanine3 is known for its excellent photostability and high quantum yield, making it a robust choice for various imaging applications.[3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₆H₄₃N₄O₃BF₄ | [6] |

| Molecular Weight | ~666.56 g/mol | [6] |

| Appearance | Red powder | - |

| Solubility | Good in DMSO and DMF; Poor in water | [5] |

| Storage | Store at -20°C, protected from light and moisture. | [2] |

Table 2: Spectral Properties of Cyanine3

| Property | Value | Reference |

| Excitation Maximum (λ_abs_) | ~550-555 nm | [3][5] |

| Emission Maximum (λ_em_) | ~570 nm | [3][4] |

| Molar Extinction Coefficient (ε) | ~150,000 cm⁻¹M⁻¹ | - |

| Fluorescence Quantum Yield (Φ) | ~0.31 | - |

| Photostability | High | [3][4] |

| pH Sensitivity | Stable over a broad pH range | [3] |

The Thiol-Maleimide Reaction: Mechanism and Kinetics

The labeling of sulfhydryl groups with Cyanine3 maleimide relies on the highly specific and efficient thiol-maleimide reaction, a type of Michael addition.[7] This reaction forms a stable thioether bond between the sulfhydryl group of a cysteine residue and the maleimide moiety of the dye.

The reaction is highly chemoselective for thiols within a pH range of 6.5 to 7.5.[7] At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[7] Below pH 6.5, the reaction rate decreases as the thiol group is less likely to be in its reactive thiolate anion form.[1] Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis, and side reactions with primary amines, such as those on lysine (B10760008) residues, can occur.[1]

Experimental Protocols

The following are detailed protocols for the labeling of antibodies and peptides with this compound.

General Workflow for Sulfhydryl Labeling

Detailed Protocol for Antibody Labeling

This protocol is optimized for labeling approximately 1 mg of an IgG antibody.

Materials:

-

This compound

-

IgG antibody (or other protein with free sulfhydryl groups)

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or another amine-free buffer like HEPES or MOPS.

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Anhydrous dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF)

-

Purification column (e.g., Sephadex G-25) or dialysis tubing

Procedure:

-

Antibody Preparation:

-

Dissolve the antibody in the reaction buffer to a final concentration of 2-10 mg/mL.[8] Buffers containing primary amines (e.g., Tris) should be avoided.

-

If the antibody has no free sulfhydryl groups, reduction of disulfide bonds is necessary. Add a 10-fold molar excess of TCEP to the antibody solution and incubate for 30 minutes at room temperature.[5] TCEP is preferred over DTT as it does not need to be removed before the addition of the maleimide.[1] If DTT is used, it must be removed by dialysis or gel filtration before proceeding.[8]

-

-

Dye Preparation:

-

Allow the vial of Cyanine3 maleimide to warm to room temperature.

-

Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF.[8][9] For example, dissolve 1 mg of the dye in approximately 150 µL of DMSO. Vortex to ensure the dye is fully dissolved. This stock solution should be prepared fresh and protected from light.

-

-

Conjugation Reaction:

-

Add the Cyanine3 maleimide stock solution to the antibody solution. A 10-20 fold molar excess of the dye is a common starting point.[1][5][9] The optimal ratio may need to be determined empirically.

-

Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[5][9]

-

-

Purification of the Conjugate:

-

Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[8] The first colored band to elute will be the labeled antibody.

-

Alternatively, dialysis can be used to remove the free dye.

-

-

Characterization of the Conjugate:

-

Degree of Labeling (DOL): The DOL, or the average number of dye molecules per antibody, can be determined spectrophotometrically.

-

Measure the absorbance of the conjugate at 280 nm (A₂₈₀) and at the absorbance maximum of Cy3 (~552 nm, A₅₅₂).

-

Calculate the antibody concentration using the following formula:

-

Antibody Concentration (M) = [A₂₈₀ - (A₅₅₂ × CF)] / ε_protein

-

Where CF is the correction factor for the dye's absorbance at 280 nm (typically around 0.08 for Cy3), and ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., 210,000 M⁻¹cm⁻¹ for IgG).

-

-

Calculate the dye concentration:

-

Dye Concentration (M) = A₅₅₂ / ε_dye

-

Where ε_dye is the molar extinction coefficient of Cy3 at its absorbance maximum (~150,000 M⁻¹cm⁻¹).

-

-

Calculate the DOL:

-

DOL = Dye Concentration / Antibody Concentration

-

-

-

Functionality: The functionality of the labeled antibody should be assessed using an appropriate assay (e.g., ELISA, Western blot) to ensure that the labeling process has not compromised its binding affinity.

-

Detailed Protocol for Peptide Labeling and Purification

Materials:

-

This compound

-

Cysteine-containing peptide

-

Reaction Buffer: 50 mM phosphate (B84403) buffer, pH 6.5, with 1 mM EDTA

-

Anhydrous DMSO or DMF

-

Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

Procedure:

-

Peptide and Dye Preparation:

-

Dissolve the cysteine-containing peptide in the reaction buffer.

-

Prepare a fresh stock solution of Cyanine3 maleimide in anhydrous DMSO or DMF.

-

-

Conjugation Reaction:

-

Add a slight molar excess (e.g., 1.1 to 1.5-fold) of the dye solution to the peptide solution.

-

Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

-

-

Purification by RP-HPLC:

-

Acidify the reaction mixture with TFA to a final concentration of 0.1%.

-

Inject the mixture onto the C18 column.

-

Elute the labeled peptide using a gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).[10]

-

Monitor the elution profile at the absorbance maximum of the peptide (typically 214 nm or 280 nm) and the absorbance maximum of Cy3 (~552 nm).

-

Collect the fractions containing the dual-absorbing peak corresponding to the labeled peptide.

-

-

Characterization:

-

Confirm the identity and purity of the labeled peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

-

Lyophilize the pure fractions to obtain the final product as a colored powder.

-

Troubleshooting and Considerations

Table 3: Common Issues and Solutions in Sulfhydryl Labeling

| Issue | Potential Cause | Solution |

| Low Labeling Efficiency | - Insufficient free sulfhydryl groups- Suboptimal pH- Incorrect stoichiometry | - Ensure complete reduction of disulfides with TCEP.- Maintain reaction pH between 6.5 and 7.5.[1]- Optimize the molar ratio of dye to protein/peptide. |